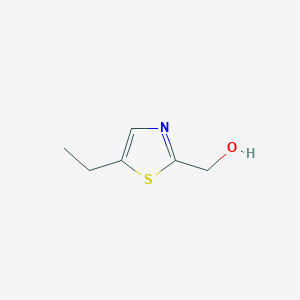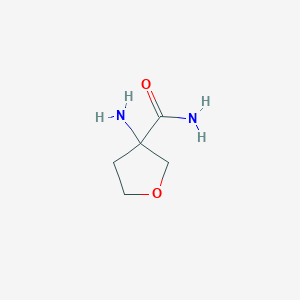![molecular formula C10H9BrF3NO B1445224 2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide CAS No. 1228506-96-4](/img/structure/B1445224.png)
2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide
Vue d'ensemble
Description
“2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” is a chemical compound with the molecular formula C10H9BrF3NO . It has an average mass of 296.084 Da and a monoisotopic mass of 294.981964 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, fluorine-19 nuclear magnetic resonance spectroscopy (19F NMR) can be used to visualize changes in chemical shift and splitting pattern depending on the changes of the (biological) environment .
Applications De Recherche Scientifique
Protein Studies
- Application : This compound is used as a trifluoromethyl probe in 19F NMR studies of proteins . It helps in the elucidation of distinct protein conformers or states .
- Method : The compound is conjugated to a tripeptide, glutathione, and 19F NMR spectra are obtained under conditions of varying polarity . The chemical shift dispersion of the compound is evaluated .
- Results : The study found that this compound exhibited a significantly greater range of chemical shift as a function of solvent polarity than other trifluoromethyl probes .
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
While specific safety and hazard information for “2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” is not available, general precautions for handling similar compounds include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . In case of ingestion, immediate medical assistance should be sought .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPGPBCZFZZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)






![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)



